molecular formula C19H23FN4O2 B2732387 2-(benzyloxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide CAS No. 2034285-23-7

2-(benzyloxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide

Cat. No. B2732387
CAS RN: 2034285-23-7
M. Wt: 358.417
InChI Key: NYOWEWXSHXCLST-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of certain enzymes and has been explored for its potential use in various applications.

Scientific Research Applications

Pharmacogenetic Testing for Fluoropyrimidine Toxicity

Fluoropyrimidines, such as 5-fluorouracil, are cornerstone agents in treating colorectal cancer. Severe adverse reactions occur in 10%-30% of patients, linked to variations in the dihydropyrimidine dehydrogenase (DPD) gene affecting fluoropyrimidine metabolism. Pharmacogenetic testing for DPD gene polymorphisms is highlighted as a promising approach to personalize dosing and reduce toxicity, although further investigation is needed to confirm its effectiveness in clinical practice (Falvella et al., 2015).

Antineoplastic Agents Development

The development of novel antineoplastic agents, including fluoropyrimidine derivatives, is crucial for enhancing cancer treatment efficacy. A review covering the discovery and development of a series of compounds with excellent cytotoxic properties, including their modes of action, such as apoptosis induction and effects on mitochondrial functions, demonstrates the ongoing efforts to find more effective cancer therapies (Hossain et al., 2020).

Thymidylate Synthase Inhibition in Colorectal Cancer

Raltitrexed, a direct thymidylate synthase (TS) inhibitor, is re-evaluated for its role in colorectal cancer treatment, suggesting a need to reconsider its value against the backdrop of molecular therapy advancements. The review discusses the potential of TS as a relevant target and raltitrexed's emerging therapeutic role, especially in patients with fluoropyrimidine-induced cardiotoxicity or significant cardiac disease history (Avallone et al., 2014).

Nucleophilic Aromatic Substitution Research

Research into nucleophilic aromatic substitution reactions, including those involving fluoropyrimidines, contributes to understanding their chemical behavior and potential applications in drug development. This area of study is essential for designing novel therapeutic agents based on fluoropyrimidine structures (Pietra & Vitali, 1972).

properties

IUPAC Name

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c20-17-11-22-19(23-12-17)24-8-6-15(7-9-24)10-21-18(25)14-26-13-16-4-2-1-3-5-16/h1-5,11-12,15H,6-10,13-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOWEWXSHXCLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COCC2=CC=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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